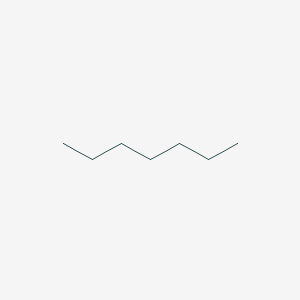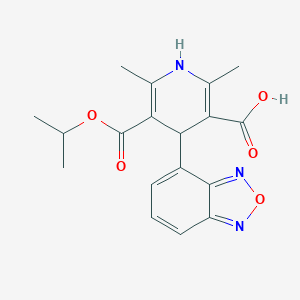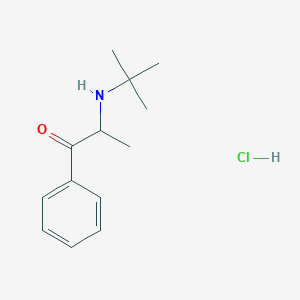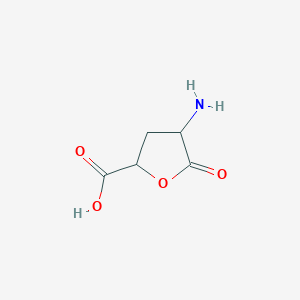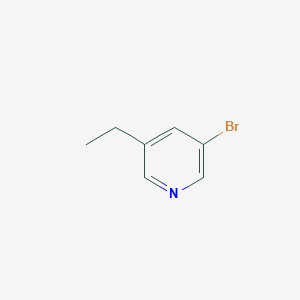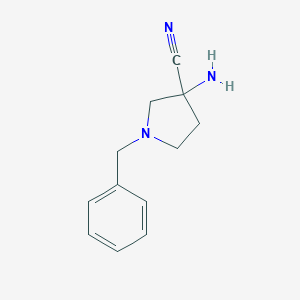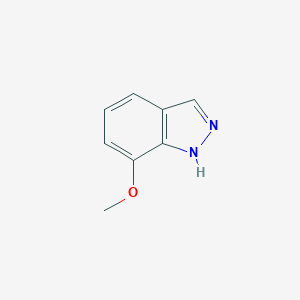
7-methoxy-1H-indazole
描述
7-甲氧基-1H-吲唑是一种杂环芳香族有机化合物,属于吲唑家族。吲唑以其多样的生物活性而闻名,在各种医药应用中被使用。
准备方法
合成路线和反应条件: 7-甲氧基-1H-吲唑的合成可以通过多种方法实现。一种常见的方法涉及邻位取代的亚苄基肼的环化反应。例如,2-甲氧基苯甲醛和肼的反应可以生成所需的吲唑化合物。 该反应通常需要催化剂,例如醋酸铜 (Cu(OAc)2) 和氧化剂,例如氧气 (O2),在二甲亚砜 (DMSO) 等溶剂中,在受控条件下进行 .
工业生产方法: 7-甲氧基-1H-吲唑的工业生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和优化的反应条件可以提高产率和纯度。 过渡金属催化反应通常更受欢迎,因为它们效率高,副产物形成少 .
化学反应分析
反应类型: 7-甲氧基-1H-吲唑可以进行各种化学反应,包括:
氧化: 甲氧基可以被氧化生成相应的醌。
还原: 吲唑环可以在特定条件下被还原生成二氢吲唑。
取代: 亲电取代反应可以在吲唑环上发生,特别是在 3 和 5 位。
常用试剂和条件:
氧化: 在酸性条件下使用高锰酸钾 (KMnO4) 或三氧化铬 (CrO3) 等试剂。
还原: 在氢气 (H2) 气氛下,使用钯碳 (Pd/C) 进行催化氢化。
取代: 在路易斯酸,例如氯化铝 (AlCl3) 的存在下,使用卤素(例如,溴、氯)等亲电试剂。
主要产物:
氧化: 生成醌。
还原: 生成二氢吲唑。
取代: 生成卤代吲唑。
4. 科研应用
7-甲氧基-1H-吲唑在科学研究中有多种应用:
化学: 用作合成更复杂杂环化合物的构建单元。
生物学: 研究其作为酶抑制剂的潜力,特别是在抑制磷脂酰肌醇 3-激酶 (PI3K) 途径方面.
医学: 研究其抗癌、抗炎和抗菌特性.
工业: 用于开发药物和农用化学品。
科学研究应用
7-Methoxy-1H-indazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用机制
7-甲氧基-1H-吲唑的作用机制涉及它与特定分子靶标的相互作用。例如,作为 PI3K 抑制剂,它与酶的活性位点结合,阻止下游信号分子的磷酸化。 这种抑制会导致癌细胞的增殖抑制和凋亡诱导 .
类似化合物:
1H-吲唑: 缺乏甲氧基,导致不同的化学性质和生物活性。
2H-吲唑: 另一种互变异构体,具有不同的反应性。
3-甲氧基-1H-吲唑: 结构相似,但甲氧基位于第 3 位,导致不同的反应性和应用。
独特性: 7-甲氧基-1H-吲唑的独特之处在于其在第 7 位存在甲氧基,这可以影响其电子性质,并增强其作为药物设计中的药效基团的潜力 .
相似化合物的比较
1H-Indazole: Lacks the methoxy group, resulting in different chemical properties and biological activities.
2H-Indazole: Another tautomeric form with distinct reactivity.
3-Methoxy-1H-indazole: Similar structure but with the methoxy group at the 3rd position, leading to different reactivity and applications.
Uniqueness: 7-Methoxy-1H-indazole is unique due to the presence of the methoxy group at the 7th position, which can influence its electronic properties and enhance its potential as a pharmacophore in drug design .
属性
IUPAC Name |
7-methoxy-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-11-7-4-2-3-6-5-9-10-8(6)7/h2-5H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBANHQTMCETBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90439880 | |
| Record name | 7-methoxy-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90439880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133841-05-1 | |
| Record name | 7-Methoxy-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133841-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-methoxy-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90439880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-methoxy-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(Methylsulfinyl)ethyl]butanamide](/img/structure/B126775.png)
